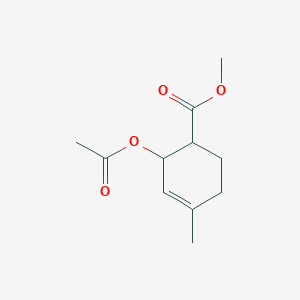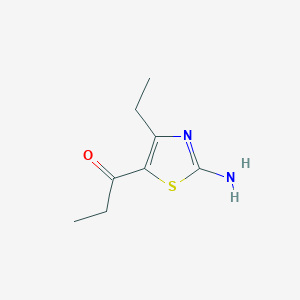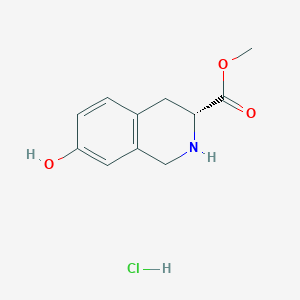
4,6-dichloro-2-pyridin-3-ylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dichloro-2-pyridin-3-ylquinazoline is a heterocyclic compound that features a quinazoline core substituted with a pyridyl group at the 2-position and chlorine atoms at the 4 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-pyridin-3-ylquinazoline typically involves the condensation of 3-aminopyridine with 4,6-dichloroquinazoline. The reaction is usually carried out in the presence of a suitable base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The pyridyl group can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer, due to its ability to interfere with specific molecular pathways.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4,6-dichloro-2-pyridin-3-ylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as the suppression of tumor growth in cancer.
類似化合物との比較
2-(3-Pyridyl)-4-chloroquinazoline: Similar structure but with only one chlorine atom, which may result in different reactivity and biological activity.
2-(3-Pyridyl)-6-chloroquinazoline: Another similar compound with a single chlorine atom at a different position.
4,6-Dichloroquinazoline:
Uniqueness: 4,6-dichloro-2-pyridin-3-ylquinazoline is unique due to the presence of both the pyridyl group and two chlorine atoms, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H7Cl2N3 |
|---|---|
分子量 |
276.12 g/mol |
IUPAC名 |
4,6-dichloro-2-pyridin-3-ylquinazoline |
InChI |
InChI=1S/C13H7Cl2N3/c14-9-3-4-11-10(6-9)12(15)18-13(17-11)8-2-1-5-16-7-8/h1-7H |
InChIキー |
WLQQLACKDNNKEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Oxo-2-(4-methyl-1-piperazinyl)ethyl]pyridine](/img/structure/B8562508.png)
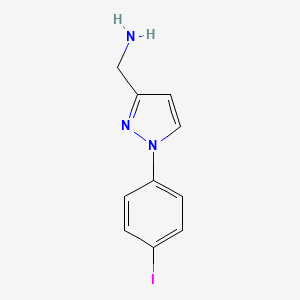
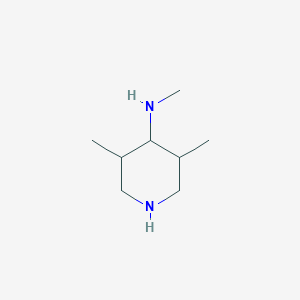
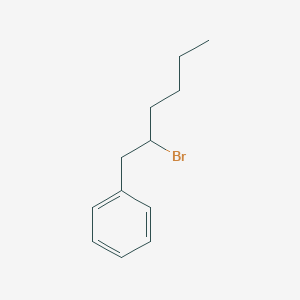
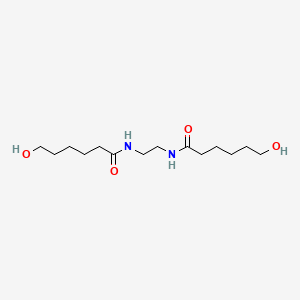

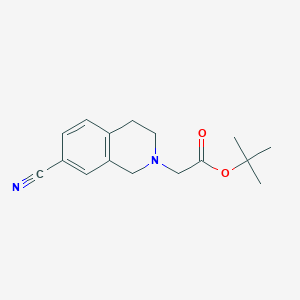

![5,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B8562546.png)

![5-Chloro-3-(5-fluoro-4-methylsulfonyl-pyrimidin-2-yl)-1-(p-tolylsulfonyl)pyrrolo[2,3-b]pyridine](/img/structure/B8562558.png)
